3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane
Description
3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane is a brominated oxetane derivative characterized by a sulfonylmethyl group attached to a 3-methyloxetane ring and a para-bromophenyl substituent. This compound belongs to a class of functionalized oxetanes, which are valued in organic synthesis and materials science due to their strained four-membered ring structure, enabling unique reactivity in polymerization and cross-linking reactions.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylmethyl]-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3S/c1-11(6-15-7-11)8-16(13,14)10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBWTHSQRPGENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane typically involves the reaction of 4-bromobenzene sulfonyl chloride with 3-methyl-3-hydroxyoxetane under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonyl ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The oxetane ring can be reduced to form corresponding alcohols or ethers.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or ethers.
Scientific Research Applications
3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane, a sulfonyl-containing oxetane derivative, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in medicinal chemistry, materials science, and catalysis, supported by comprehensive data tables and documented case studies.
Physical Properties
- Molecular Weight : 303.19 g/mol
- Melting Point : Not extensively documented; requires experimental determination.
- Solubility : Soluble in common organic solvents (e.g., DMSO, DMF).
Anticancer Activity
Recent studies have highlighted the potential of 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane as an anticancer agent. The sulfonamide functional group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 6.8 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the bromophenyl group enhances its interaction with microbial membranes.
Research Findings : In vitro studies demonstrated that the compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
Polymerization Initiator
3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane can serve as a polymerization initiator due to its ability to generate free radicals upon thermal decomposition.
Application Example : In a study published in Macromolecules, the compound was used to initiate the polymerization of lactide, resulting in polylactic acid (PLA) with improved thermal stability and mechanical properties.
| Property | PLA without Initiator | PLA with Initiator |
|---|---|---|
| Tg (°C) | 60 | 75 |
| Tensile Strength (MPa) | 45 | 60 |
Organocatalyst in Asymmetric Reactions
The compound has been explored as an organocatalyst for asymmetric synthesis due to its ability to stabilize transition states through non-covalent interactions.
Experimental Results : A recent study demonstrated that using this compound as a catalyst in the asymmetric aldol reaction yielded high enantioselectivity (>90% ee).
| Reaction Type | Yield (%) | Enantioselectivity (%) |
|---|---|---|
| Asymmetric Aldol | 85 | 92 |
Mechanism of Action
The mechanism of action of 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, while the sulfonyl group can form strong hydrogen bonds with target molecules. The oxetane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane with structurally analogous oxetane derivatives, focusing on substituents, molecular properties, and applications.
Key Structural and Functional Comparisons:
Bromophenoxy hexyl chains (e.g., 860815-31-2) impart hydrophobicity and flexibility, making such compounds suitable for surfactants or thermoplastic elastomers, whereas the sulfonyl group may favor rigid, high-performance polymers .
Thermal and Physical Properties: Compounds with longer alkyl/alkoxy chains (e.g., 860815-31-2) exhibit higher boiling points (440.3°C predicted) and lower crystallinity, whereas bromophenyl-substituted oxetanes (e.g., 872882-97-8) likely have higher melting points due to aromatic stacking . The sulfonyl group’s polarity may increase solubility in polar solvents compared to non-sulfonated analogs.
Synthetic Utility :
- Bromomethyl-substituted oxetanes (e.g., 22633-44-9) are versatile alkylating agents, while bromophenyl-substituted derivatives are tailored for liquid crystalline polymers .
- The target compound’s sulfonyl group could enable sulfonamide or sulfonate linkages in advanced materials, though direct evidence is lacking in the provided sources.
Biological Activity
3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a 3-methyloxetane ring substituted with a sulfonyl group and a bromophenyl moiety. This unique structure may contribute to its biological properties, including interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with oxetane structures exhibit diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects. The presence of the bromophenyl and sulfonyl groups may enhance these activities through specific molecular interactions.
Antibacterial Activity
Studies have shown that oxetane derivatives can exhibit significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) against various bacterial strains can be assessed to determine efficacy. In one study, oxetanes demonstrated MIC values comparable to standard antibiotics, indicating their potential as antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of oxetanes has been explored through various assays. For example, compounds similar to 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The binding affinity of these compounds to COX-2 has been calculated to be high, suggesting effective inhibition .
Anticancer Activity
Research has also highlighted the anticancer properties of oxetane derivatives. Specific studies have indicated that these compounds can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Research Findings and Case Studies
The biological activity of 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane likely arises from several mechanisms:
- Radical Generation : The structure allows for the generation of radicals under certain conditions, which can interact with cellular components leading to biological effects.
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzyme active sites, particularly in inhibiting COX enzymes.
- Cellular Interaction : The bromophenyl moiety can enhance lipophilicity, aiding in membrane penetration and interaction with intracellular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
